8-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 8-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves several steps The starting materials include 8-methylquinoline and 2-pyridinecarboxaldehydeThe final step involves the chlorination of the carbonyl group to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can be compared with other similar compounds, such as:
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: Similar structure but lacks the chloride group, leading to different chemical properties and reactivity.
2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride: Similar structure but lacks the methyl group, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c1-10-5-4-6-11-12(16(17)20)9-14(19-15(10)11)13-7-2-3-8-18-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHZPJAZBDSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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